PhotoClick Sphingosine

sphingolipid interactome photo-crosslinking proteomics

PhotoClick Sphingosine (pacSph, CAS 1823021-14-2) is a bifunctional sphingosine analog that integrates a photoactivatable diazirine group for covalent crosslinking to proximal proteins upon UV illumination, and a terminal alkyne handle for subsequent click chemistry-based detection or enrichment. This dual functionality enables researchers to map sphingolipid–protein interactions, track metabolic flux, and visualize subcellular localization in living cells—capabilities unattainable with native sphingosine or single-function probes.

Molecular Formula C19H33N3O2
Molecular Weight 335.5 g/mol
Cat. No. B15549996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhotoClick Sphingosine
Molecular FormulaC19H33N3O2
Molecular Weight335.5 g/mol
Structural Identifiers
InChIInChI=1S/C19H33N3O2/c1-2-3-11-14-19(21-22-19)15-12-9-7-5-4-6-8-10-13-18(24)17(20)16-23/h1,10,13,17-18,23-24H,3-9,11-12,14-16,20H2/b13-10+/t17-,18+/m0/s1
InChIKeyCNCJUDANJBAFRY-WOKGBUJHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PhotoClick Sphingosine (pacSph): Bifunctional Probe for Sphingolipid Interactome and Metabolic Studies


PhotoClick Sphingosine (pacSph, CAS 1823021-14-2) is a bifunctional sphingosine analog that integrates a photoactivatable diazirine group for covalent crosslinking to proximal proteins upon UV illumination, and a terminal alkyne handle for subsequent click chemistry-based detection or enrichment . This dual functionality enables researchers to map sphingolipid–protein interactions, track metabolic flux, and visualize subcellular localization in living cells—capabilities unattainable with native sphingosine or single-function probes [1].

Why Generic Sphingosine or Single-Function Probes Cannot Substitute for PhotoClick Sphingosine


Native sphingosine lacks any functional handle for detection, enrichment, or covalent capture of interacting proteins, rendering it invisible in proteomic and imaging workflows [1]. Probes possessing only an alkyne group (e.g., clickable sphingosine, cSph) enable metabolic tracking but cannot covalently trap transient protein–lipid interactions [2]. Conversely, probes with only a diazirine group lack a convenient handle for downstream analysis. PhotoClick Sphingosine uniquely combines both functionalities—photo-crosslinking and click chemistry—within a single molecule that is efficiently metabolized by endogenous sphingolipid pathways, providing a complete toolkit for interactome mapping, flux analysis, and subcellular visualization that no generic substitute can replicate [3].

Quantitative Evidence: How PhotoClick Sphingosine Outperforms Native Sphingosine and Alternative Probes


Proteome-Wide Interactome Mapping: pacSph Identifies >180 Novel Sphingolipid-Binding Proteins

PhotoClick Sphingosine (pacSph) enables proteome-wide mapping of protein–sphingolipid interactions via UV-induced crosslinking and click chemistry-based enrichment. In sphingosine-1-phosphate lyase (S1PL)-deficient mouse embryonic fibroblasts, pacSph chemoproteomic profiling yielded over 180 novel sphingolipid-binding proteins [1]. In contrast, native sphingosine cannot be crosslinked or enriched, yielding zero identifications under equivalent conditions [1].

sphingolipid interactome photo-crosslinking proteomics

Superior Enrichment of Sphingolipid-Protein Conjugates Compared to Fatty Acid Probes

In a direct head-to-head comparison under identical labeling and crosslinking conditions, PhotoClick Sphingosine (pacSph) captured 1,259 protein–lipid conjugates, whereas a photoactivatable fatty acid probe (pacFA) captured only 1,076 conjugates [1]. This 17% higher capture rate demonstrates pacSph's superior performance for sphingolipid-specific interactome profiling.

protein-lipid interactions click chemistry crosslinking efficiency

Time-Resolved Tracking of Sphingolipid Metabolic Flux in Living Cells

PhotoClick Sphingosine is metabolized by endogenous cellular enzymes into the full spectrum of sphingolipids (ceramide, sphingomyelin, glucosylceramide), enabling time-resolved monitoring of metabolic flux via click chemistry detection [1]. In S1PL-deficient cells, pacSph labeling for 10 min followed by chase periods up to 6 h revealed the sequential appearance of alkyne-bearing ceramide, sphingomyelin, and glucosylceramide species [1]. Native sphingosine cannot be tracked due to lack of a detection handle.

sphingolipid metabolism metabolic labeling time-resolved analysis

Subcellular Visualization of Protein–Sphingolipid Complexes via Confocal Microscopy

Following UV crosslinking, cells labeled with PhotoClick Sphingosine display strong, punctate fluorescence staining when clicked to a fluorogenic azide, enabling visualization of protein–sphingolipid complex distribution by confocal microscopy [1]. In contrast, control cells not subjected to UV irradiation show negligible fluorescence [1]. This demonstrates that the signal is specifically derived from crosslinked complexes, providing spatial information inaccessible with native sphingosine or click-only probes.

subcellular localization confocal microscopy protein-lipid complexes

Optimal Use Cases for PhotoClick Sphingosine in Academic and Industrial Research


Discovery and Validation of Novel Sphingolipid-Binding Proteins

Employ PhotoClick Sphingosine in chemoproteomic workflows to map the sphingolipid interactome in disease-relevant cell lines. As demonstrated by the identification of >180 novel sphingolipid-binding proteins [1], pacSph enables unbiased discovery of protein partners that may serve as drug targets or biomarkers in cancer, neurodegeneration, and metabolic disorders.

Time-Resolved Metabolic Flux Analysis of Sphingolipid Pathways

Use PhotoClick Sphingosine as a metabolic tracer to quantify the kinetics of sphingolipid biosynthesis and turnover. Pulse-chase experiments with pacSph, followed by click chemistry detection of alkyne-bearing metabolites [1], allow precise measurement of enzyme activities and pathway perturbations induced by genetic modifications or pharmacological inhibitors.

Subcellular Mapping of Protein–Sphingolipid Complexes by Fluorescence Microscopy

Visualize the spatial organization of protein–sphingolipid interactions at the subcellular level using PhotoClick Sphingosine crosslinking followed by click conjugation to fluorophores [1]. This approach is particularly valuable for studying compartment-specific lipid signaling, lysosomal storage disorders (e.g., Niemann-Pick type C), and the effects of drugs on lipid trafficking.

Comparative Interactomics to Elucidate Drug Mechanisms of Action

Combine PhotoClick Sphingosine labeling with quantitative proteomics (e.g., SILAC or TMT) to compare the sphingolipid interactome in the presence and absence of therapeutic compounds [1]. Changes in protein–lipid conjugate abundance reveal drug-induced alterations in sphingolipid–protein engagement, providing mechanistic insight into drug efficacy and off-target effects.

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